![molecular formula C19H17ClN4O3 B2528417 2-(3-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941936-02-3](/img/structure/B2528417.png)
2-(3-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Overview
Description
The compound “2-(3-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” is a complex organic molecule that contains several functional groups and rings. It has a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . It also has a benzyl group (a benzene ring attached to a CH2 group) and a methoxyphenyl group (a benzene ring with a methoxy group -OCH3 attached).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or forming a different ring in the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazine ring, being a six-membered ring with alternating single and double bonds, would have a planar structure . The benzyl and methoxyphenyl groups would likely add significant steric bulk to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The triazine ring is aromatic and relatively stable, but can undergo reactions at the nitrogen atoms . The benzyl and methoxyphenyl groups could also participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
- Researchers have developed a light-induced method for synthesizing azauracils using F2334-0346. Unlike traditional methodologies, this approach is independent and remarkably can be powered by sunlight. The method has been successfully applied in large-scale reactions and the synthesis of derivatives .
- F2334-0346 has been incorporated into a covalent benzoxazine framework (CBF) through a one-pot Mannich reaction. By combining planar molecules like 1,3,5-tris(4-aminophenyl)triazine (TAPT) and 2,4,6-tris(p-hydroxyphenyl)triazine (THPT) with paraformaldehyde, a highly crosslinked framework is generated. These CBFs exhibit interesting thermal properties and potential applications in materials science .
- F2334-0346 belongs to the class of triazinanes, which are nitrogen-containing heterocycles. Triazinanes have a six-membered cyclohexane-like ring, with three carbons replaced by nitrogens. The parent molecule’s molecular formula is (CH₂)₃(NH)₃. Among the triazinanes, 1,3,5-triazinanes are particularly common. These compounds find applications in various chemical and biological contexts .
Photoinduced Arylation and Alkylation
Covalent Benzoxazine Frameworks (CBFs)
Triazinanes and Nitrogen-Containing Heterocycles
Safety and Hazards
Mechanism of Action
Target of Action
A study reported the development of a new library of 3-amino-1,2,4-triazine derivatives as pdk1 inhibitors . PDK1 is a master kinase, which plays a crucial role in cancer cell survival and proliferation .
Mode of Action
Based on the information available, it can be inferred that f2334-0346 might interact with its target, possibly pdk1, leading to inhibition of the target’s activity .
Biochemical Pathways
Given its potential role as a pdk1 inhibitor , it might affect the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Result of Action
As a potential pdk1 inhibitor , it might lead to the inhibition of cancer cell survival and proliferation.
properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-8-(4-methoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-27-16-7-5-15(6-8-16)22-9-10-23-17(25)18(26)24(21-19(22)23)12-13-3-2-4-14(20)11-13/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJXXRGKGVMXNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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